An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate
Introduction: The Strategic Importance of Substituted Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its three-dimensional geometry and the basicity of the nitrogen atom allow for precise interactions with biological targets, influencing a molecule's pharmacokinetic and pharmacodynamic profiles.[1] The strategic placement of substituents on the piperidine ring is a key tactic in drug design to fine-tune properties such as potency, selectivity, and metabolic stability.[1]
This guide focuses on tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate, a bifunctional building block of significant interest. The presence of a Boc-protected ring nitrogen and a secondary amine on a methyl spacer at the 2-position offers a versatile platform for the synthesis of complex molecules. Understanding the core physicochemical properties of this specific isomer is paramount for its effective utilization in drug development pipelines.
While experimental data for the 2-substituted isomer, specifically tert-butyl (2S)-2-((methylamino)methyl)piperidine-1-carboxylate (CAS 1932342-61-4), is not extensively available in public literature, we can infer its likely characteristics through a detailed analysis of its structural analogs.[3] This guide will provide a comparative overview of the known properties of its isomers and related compounds, followed by a comprehensive discussion of the state-of-the-art experimental methodologies for determining its key physicochemical parameters: pKa, logP, and aqueous solubility.
Comparative Physicochemical Landscape of Isomeric N-Boc-piperidinyl Derivatives
The precise positioning of the (methylamino)methyl group on the piperidine ring significantly influences the molecule's electronic and steric environment, thereby altering its physicochemical properties. Below is a comparative summary of the known and predicted properties of the target compound and its close structural relatives.
| Property | Tert-butyl 2-((methylamino)methyl) piperidine-1-carboxylate | Tert-butyl 3-((methylamino) piperidine-1-carboxylate | Tert-butyl 4-((methylamino)methyl) piperidine-1-carboxylate | Tert-butyl 4-(methylamino) piperidine-1-carboxylate |
| CAS Number | 1932342-61-4 (S-enantiomer)[3] | 392331-89-4[4] | 138022-02-3[5] | 147539-41-1[6] |
| Molecular Formula | C₁₂H₂₄N₂O₂[3] | C₁₁H₂₂N₂O₂[4] | C₁₂H₂₄N₂O₂[5] | C₁₁H₂₂N₂O₂[6] |
| Molecular Weight | 228.33 g/mol [3] | 214.30 g/mol [4] | 228.33 g/mol [5] | 214.30 g/mol [6] |
| Predicted pKa | Not available | Not available | 10.41[7] | ~9.69[8] |
| Predicted XLogP3 | Not available | 1.2[4] | 1.4[5] | 1.2[6] |
| Topological Polar Surface Area (TPSA) | Not available | 41.6 Ų[4] | 41.6 Ų[5] | 41.6 Ų[6] |
Expert Analysis: The pKa of the secondary amine is a critical parameter. For the 4-substituted analog, the pKa is predicted to be around 9.69.[8] The 2-substituted isomer is expected to have a slightly lower pKa due to the closer proximity of the electron-withdrawing carbamate group, which reduces the basicity of the nearby secondary amine through an inductive effect. Lipophilicity, as indicated by LogP, is predicted to be similar across the isomers, suggesting that the positional change of the side chain has a modest impact on this property.
Section 1: Ionization Constant (pKa) Determination
The pKa of the secondary amine is a crucial determinant of the compound's ionization state at physiological pH, which in turn governs its solubility, permeability, and target binding.[8] Potentiometric titration is the gold-standard method for accurate pKa determination.[9][10]
Causality Behind the Experimental Choices
The choice of potentiometric titration is based on its high precision and ability to directly measure the change in pH of a solution upon the addition of a titrant.[10] This method is particularly well-suited for compounds with ionizable groups, like the secondary amine in our target molecule. The use of a co-solvent system, such as methanol-water, is often necessary for compounds with limited aqueous solubility to ensure complete dissolution at the start of the titration.
Experimental Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of the test compound and dissolve it in a suitable volume (e.g., 50 mL) of a methanol-water mixture (e.g., 50:50 v/v). The final concentration should be in the range of 0.5-1 mM.
-
Standardization of Titrant: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) as the titrant.
-
Instrumentation Setup: Calibrate a pH meter with standard buffer solutions at pH 4.0, 7.0, and 10.0.[9] Place the analyte solution in a thermostatted vessel maintained at 25 °C and use a magnetic stirrer for continuous mixing.
-
Titration Procedure: Immerse the calibrated pH electrode and the burette tip into the analyte solution. Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).[9]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted to precisely locate the inflection point, which corresponds to the equivalence point.
Visualization of the pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Section 2: Lipophilicity (LogP) Determination
Lipophilicity, quantified as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical and reliable technique for LogP determination.
Causality Behind the Experimental Choices
The shake-flask method directly measures the partitioning of a compound between two immiscible phases, providing a thermodynamically accurate LogP value. n-Octanol is chosen as the organic phase because its properties are believed to mimic those of biological membranes. The use of a buffer for the aqueous phase allows for the determination of the distribution coefficient (LogD) at a specific pH, which is particularly relevant for ionizable compounds.
Experimental Protocol: Shake-Flask Method
-
Phase Preparation: Prepare a phosphate buffer solution at a physiological pH of 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a screw-cap vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated buffer (e.g., 5 mL of each).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Visualization of the LogP Determination Workflow
Caption: Workflow for LogP determination by the shake-flask method.
Section 3: Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption.[11] It is crucial to distinguish between thermodynamic and kinetic solubility, as they provide different insights into a compound's behavior.
Causality Behind the Experimental Choices
-
Thermodynamic Solubility measures the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.[11] This is determined by adding an excess of the solid compound to the aqueous medium and allowing it to equilibrate over an extended period.[12]
-
Kinetic Solubility is a high-throughput method often used in early drug discovery.[13] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[13][14] This method is faster but may overestimate solubility as it can lead to supersaturated solutions.[13]
Experimental Protocols
-
Sample Preparation: Add an excess amount of the solid test compound to vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, and 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Sample Processing: Filter the samples through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using HPLC-UV, with a standard curve prepared from known concentrations of the compound.[11]
-
Sample Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).[12]
-
Assay Plate Preparation: In a 96-well plate, add the aqueous buffer of interest.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well and mix.
-
Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.[15] Measure the turbidity of each well using a nephelometer or determine the concentration of the dissolved compound after filtration or centrifugation using HPLC-UV or LC-MS/MS.[12]
Visualization of the Solubility Determination Workflows
Caption: Comparative workflows for thermodynamic and kinetic solubility assays.
Conclusion and Future Perspectives
Tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate is a valuable building block for the synthesis of novel chemical entities. While direct experimental data for its physicochemical properties are sparse, a comprehensive understanding can be built upon the analysis of its isomers and the application of robust, well-established experimental protocols. The methodologies detailed in this guide for determining pKa, LogP, and solubility provide a self-validating framework for researchers to generate high-quality, reliable data. Such data is indispensable for guiding medicinal chemistry efforts, enabling the rational design of drug candidates with optimized ADME profiles and, ultimately, a higher probability of clinical success. The presence of the piperidine motif in numerous FDA-approved drugs underscores the importance of this scaffold, and a thorough characterization of its derivatives, such as the title compound, will continue to be a critical aspect of pharmaceutical research.[16][17]
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